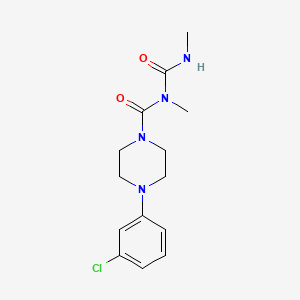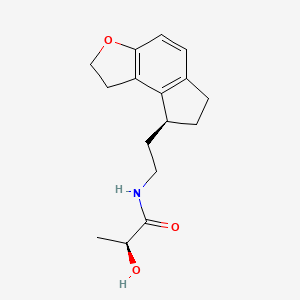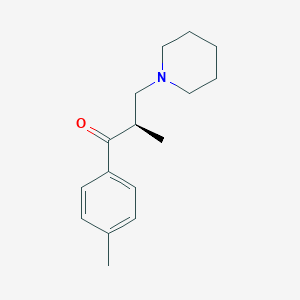
(r)-Tolperisone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Tolperisone is a chiral compound used primarily as a muscle relaxant. It is known for its ability to alleviate muscle spasms and improve blood circulation. The compound is a derivative of piperidine and is often used in the treatment of muscle stiffness and pain associated with various musculoskeletal conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tolperisone typically involves the reaction of 2-methyl-1-phenylpropan-1-one with piperidine under specific conditions. The process may include steps such as:
Condensation Reaction: The initial step involves the condensation of 2-methyl-1-phenylpropan-1-one with piperidine in the presence of a base.
Hydrogenation: The intermediate product is then subjected to hydrogenation to yield ®-Tolperisone.
Industrial Production Methods
Industrial production of ®-Tolperisone often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as continuous flow reactors and high-pressure hydrogenation.
Chemical Reactions Analysis
Types of Reactions
®-Tolperisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ®-Tolperisone into its alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
®-Tolperisone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of chiral synthesis and reaction mechanisms.
Biology: The compound is studied for its effects on muscle cells and its potential role in cellular signaling pathways.
Medicine: ®-Tolperisone is extensively researched for its therapeutic effects in treating muscle spasms and related conditions.
Industry: It is used in the formulation of pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
®-Tolperisone exerts its effects by acting on the central nervous system. It inhibits the release of calcium ions from the sarcoplasmic reticulum in muscle cells, leading to muscle relaxation. The compound also blocks sodium and potassium channels, which helps in reducing muscle excitability and spasms.
Comparison with Similar Compounds
Similar Compounds
Eperisone: Another muscle relaxant with a similar mechanism of action but different chemical structure.
Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.
Baclofen: A GABA receptor agonist used for muscle relaxation.
Uniqueness
®-Tolperisone is unique due to its dual action on both calcium ion release and sodium/potassium channels. This dual mechanism makes it particularly effective in treating muscle spasms with fewer side effects compared to other muscle relaxants.
Properties
CAS No. |
67499-66-5 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(2R)-2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m1/s1 |
InChI Key |
FSKFPVLPFLJRQB-CQSZACIVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


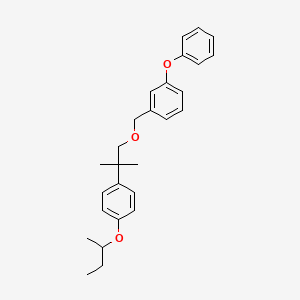
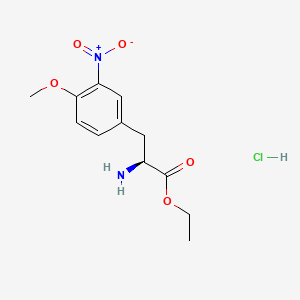
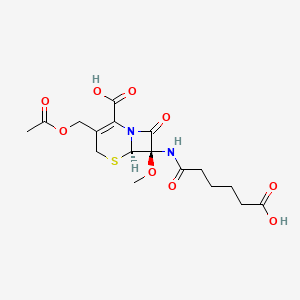

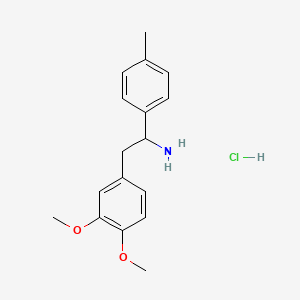
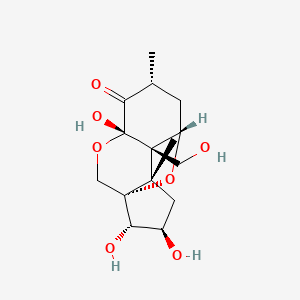
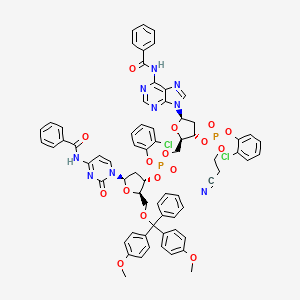
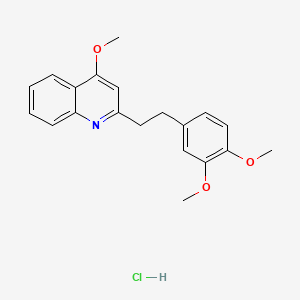
![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
